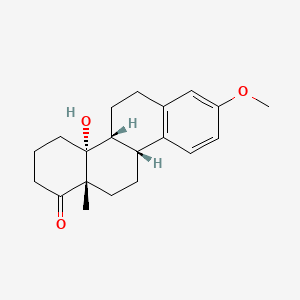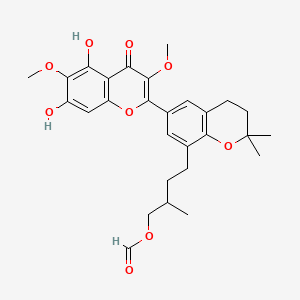
Sahandol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sahandol is a diterpenoid compound isolated from the roots of the plant Salvia chloroleuca, which belongs to the Lamiaceae family. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic and antiprotozoal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sahandol can be isolated from the roots of Salvia chloroleuca through a series of extraction and purification steps. The process typically involves the use of solvents such as petroleum ether, dichloromethane, and ethyl acetate to extract the compound from the plant material. The extracts are then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods. Further research and development are needed to establish efficient industrial production protocols for this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sahandol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which may exhibit enhanced or altered biological activities .
Wissenschaftliche Forschungsanwendungen
Sahandol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of novel diterpenoid derivatives with potential biological activities.
Biology: The compound is studied for its cytotoxic effects on various cancer cell lines, including prostate and breast cancer cells
Medicine: this compound exhibits antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, making it a potential candidate for the development of new antimalarial and antitrypanosomal drugs
Wirkmechanismus
Sahandol exerts its effects through multiple mechanisms:
Cytotoxicity: this compound induces apoptosis in cancer cells by altering the Bax/Bcl-2 ratio and promoting the cleavage of poly ADP-ribose polymerase
Antiprotozoal Activity: The compound inhibits the growth of protozoa by interfering with their metabolic pathways, although the exact molecular targets are still under investigation
Vergleich Mit ähnlichen Verbindungen
Sahandol is unique among diterpenoids due to its specific biological activities. Similar compounds include:
Sahandone: Another diterpenoid isolated from Salvia chloroleuca, which also exhibits cytotoxic and antiprotozoal activities
Tanshinone IIA: A diterpenoid from Salvia miltiorrhiza with significant cytotoxic activity.
Danshenol A: Another diterpenoid with notable biological activities.
This compound stands out due to its potent cytotoxic effects on specific cancer cell lines and its promising antiprotozoal properties, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
(3R)-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-11(2)8-15-10-17-13(5)6-7-14-9-16(12(3)4)19(21)20(22-15)18(14)17/h6-9,12,15,21H,10H2,1-5H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJYBTHGJZXOKE-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the absolute configuration of Sahandol and how was it determined?
A1: The absolute configuration of this compound was determined to be 13S,14S,15R,16S. [, ] This was achieved by comparing experimentally obtained electronic circular dichroism (ECD) spectra with ECD data calculated using time-dependent density functional theory (TDDFT). [, ] This approach allowed for the unambiguous assignment of the absolute configuration.
Q2: What is the biological activity of this compound?
A2: this compound has demonstrated in vitro antiprotozoal activity. It exhibited activity against Plasmodium falciparum, with an IC50 value ranging from 0.8 µM to over 8.8 µM. [, ] It also showed activity against Trypanosoma brucei rhodesiense STIB 900 strain, with IC50 values ranging from 1.8 µM to over 32.3 µM. [, ] Additionally, this compound displayed cytotoxicity in rat myoblast (L6) cells with IC50 values ranging from 0.5–15.5 µM. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)










![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)
